5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the prop-2-yn-1-yl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent alkylation step can be achieved using propargyl bromide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while addition of hydrogen halides to the alkyne group would result in a halogenated alkene.
Scientific Research Applications
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Lacks the prop-2-yn-1-yl group.
3-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the prop-2-yn-1-yl group in 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs
Properties
CAS No. |
7027-79-4 |
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Molecular Formula |
C7H5BrN2O2 |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
5-bromo-3-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2/c1-2-3-10-6(11)5(8)4-9-7(10)12/h1,4H,3H2,(H,9,12) |
InChI Key |
DIOIQIGYPUHISA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C(=CNC1=O)Br |
Origin of Product |
United States |
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